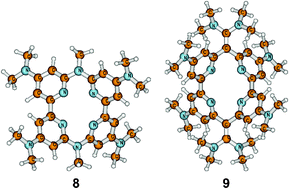Pyridine and s-triazine as building blocks of nonionic organic superbases—a density functional theory B3LYP study†
New Journal of Chemistry Pub Date: 2007-02-13 DOI: 10.1039/B617914B
Abstract
It is shown by reliable DFT B3LYP/6-311+G(2df,p)//B3LYP/6-31G* method that


Recommended Literature
- [1] Atomic spectrometry update: review of advances in X-ray fluorescence spectrometry and its special applications
- [2] Oral drug suitability parameters†
- [3] Dinitrogen binding at vanadium in a tris(alkoxide) ligand environment†
- [4] Front cover
- [5] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [6] Development of a triple spike methodology for validation of butyltin compounds speciation analysis by isotope dilution mass spectrometry
- [7] Atomic Spectrometry Update—Inorganic Mass Spectrometry and X-ray Fluorescence Spectrometry
- [8] Hydrophilic modification of titania nanomaterials as a biofunctional adsorbent for selective enrichment of phosphopeptides†
- [9] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [10] Structural design of graphene for use in electrochemical energy storage devices†










